molecular formula C11H11NO2S B010435 Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate CAS No. 103646-25-9

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

Cat. No. B010435
CAS RN: 103646-25-9
M. Wt: 221.28 g/mol
InChI Key: XLUVVPRHNXGQJG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate (EMBC) is a synthetic compound that has recently gained attention for its potential use in a variety of scientific research applications. This compound has been studied in detail for its ability to affect biochemical and physiological processes, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Anticancer Activity

Benzothiazoles, including Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate, have been recognized for their potential in cancer treatment. Research has shown that benzothiazole derivatives can act as effective anticancer agents. For instance, compounds like Phortress (NSC 710305) have demonstrated activity against various cancer cells, including breast, ovarian, renal, lung, and colon cancers .

Antimicrobial Properties

The antimicrobial properties of benzothiazoles are well-documented. These compounds have been used to develop new therapeutic agents that combat a wide range of microbial infections. Their ability to interfere with bacterial cell wall synthesis makes them valuable in this field .

Antidiabetic Effects

Benzothiazole derivatives have shown promise in the treatment of diabetes. By influencing the biochemical pathways associated with glucose metabolism, these compounds can help in managing blood sugar levels, presenting a novel approach to antidiabetic therapy .

Anticonvulsant Uses

The benzothiazole nucleus has been utilized in the synthesis of anticonvulsant drugs. These compounds have been evaluated using methods like the Maximal Electroshock (MES) and the PTZ-induced seizure methods, showing significant efficacy in controlling seizures .

Anti-inflammatory Applications

Due to their chemical structure, benzothiazoles exhibit anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. They can modulate the inflammatory response, providing relief from symptoms .

Antitubercular Activity

Recent advances in benzothiazole research have led to the development of new anti-tubercular compounds. These derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs, marking a significant step forward in the fight against tuberculosis .

properties

IUPAC Name

ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVVPRHNXGQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348805
Record name ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate

CAS RN

103646-25-9
Record name ethyl 2-methyl-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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